molecular formula C15H11FN2S B1683720 N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine

N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B1683720
M. Wt: 270.3 g/mol
InChI Key: RSKMQDIAPGOWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCLA GP130 2, also known as N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, is a small molecule that acts as a gp130 agonist. It is brain penetrant and has neuroprotective properties. This compound is known for its ability to protect against NMDA-induced toxicity in primary hippocampal neurons and increase STAT3 phosphorylation in SH-SY5Y cells .

Mechanism of Action

UCLA GP130 2 exerts its effects by acting as a gp130 agonist. It binds to the gp130 receptor, leading to the activation of downstream signaling pathways. One of the key pathways involved is the phosphorylation of STAT3, which plays a critical role in cell survival and proliferation. The compound’s neuroprotective effects are attributed to its ability to modulate NMDA-induced toxicity, thereby protecting neurons from damage .

Biological Activity

4-F-PTA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, 4-F-PTA has been shown to possess anti-bacterial and anti-viral activities.
Biochemical and Physiological Effects
4-F-PTA has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and the dopamine D2 receptor. In addition, 4-F-PTA has been shown to modulate the activity of various cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

4-F-PTA has several advantages for use in laboratory experiments. For example, 4-F-PTA is relatively easy to synthesize and is stable in aqueous solutions. In addition, 4-F-PTA has been shown to possess a variety of biological activities, making it a useful tool for studying the role of various enzymes, receptors, and cytokines in the regulation of inflammatory processes. However, 4-F-PTA also has several limitations. For example, its mechanism of action is not yet fully understood, and its pharmacodynamic properties remain to be elucidated.

Future Directions

The potential applications of 4-F-PTA are numerous and varied. Future studies should focus on elucidating its mechanism of action, as well as its pharmacodynamic properties. In addition, future studies should investigate its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent, as well as its role in the treatment of arthritis and other inflammatory diseases. Furthermore, future studies should investigate the potential of 4-F-PTA as a therapeutic agent for the treatment of cancer, as well as its potential as an anti-bacterial and anti-viral agent. Finally, future studies should investigate the potential of 4-F-PTA as a tool for studying the role of various enzymes, receptors, and cytokines in the regulation of inflammatory processes.

Safety and Hazards

As with any chemical compound, handling “N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine” would require appropriate safety measures. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.

Cellular Effects

UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.

Temporal Effects in Laboratory Settings

It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCLA GP130 2 involves the reaction of 4-fluoroaniline with 4-phenyl-2-thiazolamine under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with a high degree of purity (≥98%) and is soluble in DMSO and ethanol .

Industrial Production Methods

Industrial production methods for UCLA GP130 2 are not widely documentedThe production process ensures high purity and consistency, suitable for laboratory research .

Chemical Reactions Analysis

Types of Reactions

UCLA GP130 2 primarily undergoes substitution reactions due to the presence of the fluorophenyl and thiazolamine groups. These reactions are typically carried out under controlled conditions to maintain the integrity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving UCLA GP130 2 include solvents like DMSO and ethanol. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving UCLA GP130 2 are typically derivatives of the original compound, modified to enhance its biological activity or solubility.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to UCLA GP130 2 include other gp130 agonists and humanin peptide mimetics. These compounds share similar mechanisms of action and are used in related research applications.

Uniqueness

What sets UCLA GP130 2 apart from other similar compounds is its high purity, brain penetrant properties, and its specific ability to protect against NMDA-induced toxicity. This makes it a valuable tool in neuroprotection and signal transduction research .

Conclusion

UCLA GP130 2 is a versatile compound with significant applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying neuroprotection, signal transduction, and cytokine signaling. As research continues, UCLA GP130 2 holds promise for further advancements in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKMQDIAPGOWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine

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